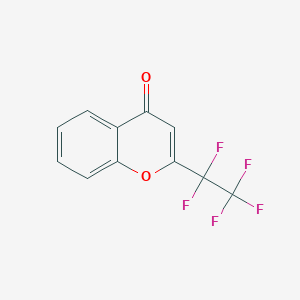

![molecular formula C18H20N4O3 B5505472 N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a novel pyrazole derivative with distinct chemical and physical properties. It belongs to a class of compounds known for their diverse applications in various fields of chemistry and pharmaceuticals.

Synthesis Analysis

The synthesis of similar pyrazole derivatives involves multi-step chemical processes. Compounds like 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide are synthesized and characterized by NMR, mass spectra, FT-IR, UV–Visible, and TG-DTG methods, with the three-dimensional structure confirmed by single crystal X-ray diffraction studies (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is confirmed using spectroscopic methods and X-ray crystallography. These methods provide insight into the molecular geometries, electronic structures, and intermolecular interactions within the crystal structures of these compounds (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives exhibit a variety of chemical reactions due to their unique structural features. They react with different chemical reagents, leading to the formation of new compounds with diverse properties. For instance, pyrazole carboxamides react with benzylthiol or thiophenols to afford new derivatives (Bol’but et al., 2014).

Physical Properties Analysis

These compounds are characterized by their thermal stability, solubility in different solvents, and spectroscopic properties. The pyrazole derivative synthesized by Kumara et al. (2018) was found to be thermally stable up to 190°C.

Chemical Properties Analysis

The chemical properties of pyrazole derivatives include their reactivity, electrophilic and nucleophilic regions, and non-linear optical properties. These properties are explored through various spectroscopic and computational methods (Kumara et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide and its derivatives have been synthesized and characterized for various applications. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures through elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).

Cytotoxicity Studies

These compounds have been screened for their cytotoxic activity. The study by Hassan et al. (2014) evaluated the in vitro cytotoxic activity of the synthesized products against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential use in cancer research (Hassan, Hafez, & Osman, 2014).

Structural Analysis

Further research has been conducted on the structural aspects of related compounds. Quiroga et al. (1999) prepared and analyzed 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, providing insights into the structural features of these compounds through NMR solution studies and X-ray diffraction (Quiroga et al., 1999).

Complex Formation and Ligand Studies

The formation of complexes with metals is another area of application. Budzisz, Małecka, and Nawrot (2004) discussed the formation of complexes with platinum(II) and palladium(II) metal ions using highly substituted pyrazoles (Budzisz, Małecka, & Nawrot, 2004).

Synergistic Effects in Drug Research

Research has also been conducted on the synergistic effects of these compounds when combined with other drugs. Kletskov et al. (2018) observed a synergistic effect when isoxazole and isothiazole derivatives of comenic acid were mixed with the antitumor drug Temobel, used in brain tumors chemotherapy (Kletskov et al., 2018).

Corrosion Inhibition

In the field of materials science, these compounds have shown potential as corrosion inhibitors. Chetouani et al. (2005) studied the inhibitory effect of synthesized bipyrazole compounds on the corrosion of pure iron in acidic media (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-11-15(12(2)25-21-11)10-22(3)18(23)17-9-16(19-20-17)13-6-5-7-14(8-13)24-4/h5-9H,10H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDVXKPSRLYMSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN(C)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)

![(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone](/img/structure/B5505405.png)

![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)

![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)

![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)

![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)

![methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)